Product packaging for Heptadecafluoroisooctanesulphonamide(Cat. No.:CAS No. 1644617-02-6)

Heptadecafluoroisooctanesulphonamide

Cat. No.: B12651815
CAS No.: 1644617-02-6
M. Wt: 499.15 g/mol
InChI Key: LIDOVKZSCIIYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptadecafluoroisooctanesulphonamide is a specialized fluorinated sulfonamide compound of significant interest in advanced materials research. Its structure, featuring a perfluorinated "isooctyl" chain attached to a sulfonamide group, imparts high stability and unique surface-active properties. Potential research applications include its use as a precursor in the synthesis of fluorinated surfactants, polymers, and coatings that require oil- and water-repellency. The sulfonamide functional group is a key motif in medicinal chemistry and agrochemicals , and while classical sulfonamides are known for antibacterial activity , the heavily fluorinated nature of this compound suggests a different research trajectory, potentially in the development of novel materials with specific dielectric or non-stick characteristics. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2F17NO2S B12651815 Heptadecafluoroisooctanesulphonamide CAS No. 1644617-02-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1644617-02-6

Molecular Formula

C8H2F17NO2S

Molecular Weight

499.15 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonamide

InChI

InChI=1S/C8H2F17NO2S/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28/h(H2,26,27,28)

InChI Key

LIDOVKZSCIIYGP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for Heptadecafluoroisooctanesulphonamide

Methodological Approaches to Fluorinated Sulfonamide Synthesis

The construction of perfluorinated sulfonamides, including branched isomers like heptadecafluoroisooctanesulphonamide (B12651810), relies on a few key industrial and laboratory-scale methodologies. The primary precursor for these syntheses is typically the corresponding perfluorooctanesulfonyl fluoride (B91410) (POSF), which is then converted to the sulfonamide. wikipedia.org

Electrochemical fluorination (ECF) is a cornerstone industrial method for producing perfluorinated compounds. wikipedia.org The most established of these is the Simons process, which involves the electrolysis of an organic substrate, such as octanesulfonyl fluoride, in anhydrous hydrogen fluoride. wikipedia.orgwikipedia.org

The Simons process typically operates at a cell potential of 5–6 volts with a nickel anode. wikipedia.org During electrolysis, the hydrogen atoms on the starting organic molecule are replaced with fluorine atoms. wikipedia.orggoogle.com A general equation for the ECF of octanesulfonyl fluoride is:

C₈H₁₇SO₂F + 17 F⁻ → C₈F₁₇SO₂F + 17 H⁺ + 34 e⁻ wikipedia.org

A significant academic and practical implication of the ECF process is its tendency to produce a complex mixture of isomers. The process not only yields the linear perfluoroalkane chain but also causes rearrangement of the carbon-carbon bonds, leading to a variety of branched isomers. eurofins.com For perfluorooctanesulfonyl fluoride, the product is typically composed of about 70% linear isomer and 30% branched isomers. wikipedia.orgeurofins.com These branched structures include isomers such as (F₃C)₂CF(CF₂)₅SO₂F (isopropyl) and other internally branched variations, which are the foundational structures for this compound. nih.gov Once the isomeric mixture of perfluorooctanesulfonyl fluoride is obtained, it can be reacted with ammonia (B1221849) to form the corresponding perfluorooctanesulfonamides. wikipedia.org Another laboratory route involves converting the sulfonyl fluoride to a sulfonyl azide, which is then reduced to the sulfonamide. nih.govresearchgate.net

An alternative major pathway for producing some fluorinated compounds is telomerization. eurofins.com This process involves reacting a "telogen" (such as a perfluoroalkyl iodide) with a "taxogen" (such as tetrafluoroethylene). Unlike ECF, telomerization typically does not cause rearrangement of the carbon skeleton. eurofins.com This means that if a linear telogen is used, the resulting product will be exclusively linear. eurofins.com This method is therefore less relevant for the direct synthesis of complex branched isomer mixtures like those containing this compound but is crucial for producing linear PFAS standards for comparative studies. Oligomerization, particularly of monomers like hexafluoropropylene oxide (HFPO), is another route used to build perfluoroether chains, but it is less common for the synthesis of perfluoroalkane sulfonamides. agc.com

FeatureElectrochemical Fluorination (ECF)Telomerization
Primary Product StructureComplex mixture of linear and branched isomers. eurofins.comPrimarily linear isomers, structure is preserved. eurofins.com
Starting MaterialsHydrocarbon sulfonyl halide (e.g., C₈H₁₇SO₂F) and hydrogen fluoride. wikipedia.orgwikipedia.orgTelogen (e.g., perfluoroalkyl iodide) and taxogen (e.g., tetrafluoroethylene). eurofins.com
Relevance to this compoundPrimary industrial method for producing the branched precursors. wikipedia.orgeurofins.comMainly used for producing linear analogues for research. eurofins.com
Process ConditionElectrolysis at 5-6 V with a nickel anode. wikipedia.orgRadical or catalytic reaction.

Modern synthetic organic chemistry has seen the development of advanced catalytic systems for the formation of carbon-fluorine (C-F) bonds, which offer greater selectivity than traditional methods like ECF. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for late-stage fluorination of complex molecules. mit.edu These methods can selectively introduce fluorine atoms into specific positions on a molecule under mild conditions. mit.edu Furthermore, research into the selective activation of C-F bonds using palladium catalysts allows for the formation of new carbon-carbon bonds from polyfluorinated starting materials. nih.gov While these techniques are not yet used for the bulk industrial production of compounds like this compound, they represent a frontier in academic research. Their potential lies in enabling the synthesis of single, structurally pure isomers of branched perfluorinated compounds, which would be invaluable for precise toxicological and environmental fate studies.

Isotopic Labeling and Analogue Synthesis for Mechanistic Investigations

To understand the environmental fate, metabolism, and mechanisms of action of perfluorinated compounds, researchers rely on isotopically labeled standards and structural analogues. nih.govnih.gov The synthesis of this compound with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), is a key strategy. nih.gov

By incorporating ¹³C into the carbon backbone of the molecule, scientists can use mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace its pathway through biological or environmental systems. nih.gov This allows for the unambiguous identification of transformation products and metabolites, providing deep insights into degradation or metabolic pathways. nih.govresearchgate.net For example, a ¹³C-labeled standard is essential for isotope dilution methods, which are considered the gold standard for accurate quantification of PFAS in complex matrices like drinking water or biological tissues. mdpi.comnih.gov

Analogue synthesis involves creating molecules that are structurally similar to the target compound but differ in a specific way, such as having a shorter or longer perfluoroalkyl chain or a different functional group. researchgate.net These analogues help researchers investigate structure-activity relationships, determining which parts of the molecule are responsible for its chemical properties and biological effects. acs.org

Purity Assessment and Characterization of Synthesized Intermediates for Research Applications

Given that the synthesis of this compound via ECF yields a mixture of isomers, rigorous purification and characterization of the final product and any intermediates are critical for research applications. nih.goveurofins.com A variety of advanced analytical techniques are employed for this purpose.

Liquid chromatography (LC) is the most common technique for separating the different PFAS isomers present in a sample. When coupled with tandem mass spectrometry (LC-MS/MS), it becomes an ultra-sensitive method capable of detecting and quantifying specific compounds at parts-per-trillion levels. nih.gov High-resolution mass spectrometry (HRMS) is also used, particularly for identifying unknown or emerging PFAS compounds by providing a highly accurate mass measurement.

Analytical TechniquePrimary Application in Purity AssessmentReference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)"Gold standard" for separating, identifying, and quantifying specific PFAS isomers, even at trace levels. nih.gov
High-Resolution Mass Spectrometry (HRMS)Identifying unknown or novel PFAS structures by providing highly accurate mass-to-charge ratio data. norden.org
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural elucidation of synthesized compounds and intermediates, confirming identity. vu.nl
Combustion Ion Chromatography (CIC) / Total Organic Fluorine (TOF)Measures the total amount of organic fluorine, providing a measure of the overall PFAS content without speciation. nih.gov

Environmental Geochemistry and Transport Dynamics of Heptadecafluoroisooctanesulphonamide

Environmental Occurrence and Distribution Patterns in Diverse Matrices

Heptadecafluoroisooctanesulphonamide (B12651810), also known as perfluorooctane (B1214571) sulfonamide (FOSA), has been detected in various environmental compartments across the globe. As a precursor to the more widely studied perfluorooctane sulfonate (PFOS), its environmental fate is intrinsically linked to the broader issue of PFAS contamination. dtic.milepa.govregulations.gov

Spatial and Temporal Distribution in Aquatic Systems (Surface Water, Groundwater, Seawater)

This compound has been identified in surface water and groundwater, often in areas with known industrial or municipal sources of PFAS contamination. For instance, studies in the Conasauga River in Georgia, United States, have reported concentrations of FOSA ranging from 162 to 283 ng/L. researchgate.net Globally, reported concentrations in surface water have reached up to 15 µg/L, and in groundwater, up to 12 µg/L. researchgate.net A statewide assessment in New Mexico, USA, detected perfluorooctane sulfonamide (PFOSA) in major rivers, with concentrations generally increasing downstream of urban areas. epa.gov In Tokyo, maximum concentrations of FOSA in groundwater have been reported at 96 ng/L. nih.gov

The temporal trends of FOSA in aquatic environments are less well-documented than its spatial distribution. However, studies on broader PFAS trends have shown declines in some legacy compounds in certain regions following regulatory changes. unc.edu It is important to note that the concentrations of FOSA can exhibit significant spatial and temporal variability, influenced by proximity to sources, hydrological conditions, and the transformation of precursor compounds. epa.gov Information on the specific concentrations of this compound in seawater remains limited in publicly available literature.

Table 1: Reported Concentrations of this compound (FOSA) in Aquatic Systems

Environmental Matrix Location Concentration Range
Surface Water Conasauga River, Georgia, USA 162 - 283 ng/L researchgate.net
Surface Water Various Global Sites Up to 15 µg/L researchgate.net
Groundwater Various Global Sites Up to 12 µg/L researchgate.net
Groundwater Tokyo, Japan Up to 96 ng/L nih.gov

Atmospheric Transport and Deposition Mechanisms

This compound and its precursors are subject to atmospheric transport, which contributes to their global distribution, including to remote regions like the Arctic. dtic.milepa.govnih.gov While many PFAS have low volatility, certain precursor compounds, including perfluoroalkane sulfonamides, can be transported long distances in the atmosphere. nih.govnih.gov These compounds can then undergo degradation in the atmosphere to form more persistent PFAS like PFCAs. nih.gov

The deposition of these atmospherically transported compounds occurs through both wet and dry deposition. nih.govcdc.gov Wet deposition involves the removal of these substances from the atmosphere via precipitation, such as rain and snow, while dry deposition is the settling of particles and gases onto surfaces. nih.govcdc.gov Studies have shown that wet deposition is a more effective removal mechanism for PFAS from the atmosphere compared to dry deposition. nih.gov While the long-range transport of FOSA as a precursor to PFOS has been noted, specific data on its atmospheric concentrations and deposition fluxes are not widely available. dtic.mil

Distribution in Soil and Sediment Compartments

This compound has been detected in soil and sediment, which can act as significant reservoirs for this compound in the environment. diva-portal.orgyoutube.com Reported concentrations in surface soil have shown a wide range, from 0.09 to 20,000 µg/kg, while subsurface soil concentrations have been found to be between 0.07 and 2,500 µg/kg across various global testing sites. researchgate.net In a study of wetlands in Victoria, Australia, FOSA was detected in sediment with concentrations ranging from 0.24 to 6.53 µg/kg. youtube.com

The distribution of FOSA in soil and sediment is influenced by the physicochemical properties of the compound and the characteristics of the soil or sediment, such as organic carbon content and pH. nsf.gov The persistence of sulfonamide derivatives like FOSA in soils has been noted in several studies. itrcweb.org

Table 2: Reported Concentrations of this compound (FOSA) in Soil and Sediment

Environmental Matrix Location Concentration Range (µg/kg)
Surface Soil Various Global Sites 0.09 - 20,000 researchgate.net
Subsurface Soil Various Global Sites 0.07 - 2,500 researchgate.net
Sediment Wetlands, Victoria, Australia 0.24 - 6.53 youtube.com
Untreated IDW Soil Not Specified ~490 dtic.mil

Inter-Compartmental Transfer and Partitioning Behavior

The movement of this compound between different environmental compartments is governed by its partitioning behavior, which is described by various coefficients.

Air-Water Exchange Dynamics

The air-water partition coefficient (Kₐw), often expressed as the Henry's Law constant, is a key parameter for understanding the exchange of a chemical between the atmosphere and water bodies. researchgate.netclu-in.org A higher Henry's Law constant indicates a greater tendency for a compound to volatilize from water into the air. researchgate.net For this compound, the Henry's Law constant has been estimated to be 1.8 atm-m³/mol. unc.edu This value suggests that the compound is expected to volatilize rapidly from water surfaces. unc.edu Based on this estimated constant, the volatilization half-life from a model river is approximately 6.5 hours. unc.edu Experimentally measured Henry's Law constants for sulfonamides have been reported to be in the range of 0.43 to 0.92 (dimensionless) at 25 °C. itrcweb.org

Water-Sediment and Water-Soil Partitioning Coefficients and Models

The partitioning of this compound between water and solid phases, such as soil and sediment, is described by the distribution coefficient (Kd). chemsafetypro.comnj.govitrcweb.org A higher Kd value indicates a stronger tendency for the compound to adsorb to solids and be less mobile in the environment. chemsafetypro.comnj.gov For organic compounds like FOSA, the partitioning is often normalized to the fraction of organic carbon (foc) in the soil or sediment, resulting in the organic carbon-water (B12546825) partition coefficient (Koc). nsf.govnj.govecetoc.orgdiva-portal.org

The relationship is generally expressed as: Kd = Koc * foc chemsafetypro.com

Table 3: List of Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound FOSA, PFOSA
Per- and polyfluoroalkyl substances PFAS
Perfluorooctane sulfonate PFOS
Perfluoroalkyl carboxylic acids PFCAs

Influence of Environmental Parameters on Partitioning Equilibria

The environmental partitioning of this compound, also known as perfluorooctane sulfonamide (PFOSA or FOSA), governs its distribution and ultimate fate in various environmental compartments. This partitioning behavior is significantly influenced by the physicochemical properties of the compound and the characteristics of the surrounding environmental matrices. Key environmental parameters that affect its partitioning equilibria include organic carbon content, the nature of the sorbent material, and the chemical properties of the aqueous phase, such as pH.

This compound exhibits a notable affinity for solid phases, particularly those with higher organic carbon content. This is quantified by the organic carbon-normalized partition coefficient (Koc), which is a critical parameter for predicting the extent of sorption to soil and sediment. Laboratory experiments have determined the log Koc for this compound to be 4.1 ± 0.35 cm³ g⁻¹. nih.gov This relatively high value indicates a strong tendency to adsorb to organic matter in soil and sediment, which can act as significant sinks for the compound in the environment. The level of organic content in sediment has been shown to have a significant influence on its partitioning. nih.gov For sediments with negligible organic content, the density of the sediment becomes a more dominant factor in the partitioning process. nih.gov

The partitioning of this compound is not limited to natural organic matter. Studies have shown its capacity to sorb onto microplastics, which are emerging as important transport vectors for organic pollutants in aquatic environments. The sorption mechanism is predominantly driven by hydrophobic interactions. itrcweb.org The distribution coefficient (Kd) for its sorption to different types of microplastics, such as polyethylene (B3416737) (PE), polystyrene (PS), and polyvinyl chloride (PVC), has been investigated. The Kd values for this compound on these microplastics are consistently higher than those for perfluorooctane sulfonate (PFOS), which is attributed to the different functional groups of the two compounds. itrcweb.org The sorption to microplastics follows the order of PE > PVC > PS, highlighting the role of the microplastic's molecular composition and structure in the sorption process. itrcweb.org

The pH of the surrounding water can also influence the partitioning behavior of this compound. While it can partition to microplastics under a range of pH conditions, the sorption of related ionic perfluoroalkyl substances (PFAS) on certain sorbents has been shown to be pH-dependent. itrcweb.org For this compound, its neutral nature means that pH has a less direct effect on its speciation compared to ionizable PFAS. However, pH can alter the surface charge of sorbents like minerals and organic matter, which can indirectly affect sorption.

The partitioning between air and water, described by the Henry's Law constant (Kaw), is crucial for assessing the potential for atmospheric transport. An estimated Henry's Law constant for this compound is 1.8 atm-cu m/mole. nih.gov This value suggests that the compound is expected to volatilize rapidly from water surfaces. nih.gov Based on this constant, the estimated volatilization half-life from a model river is approximately 6.5 hours. nih.gov

Table 1: Partitioning Parameters for this compound and Related Compounds

Compound Parameter Value Reference
This compound (PFOSA) Log Koc (cm³ g⁻¹) 4.1 ± 0.35 nih.gov
This compound (PFOSA) Henry's Law Constant (atm-cu m/mole) 1.8 (estimated) nih.gov
N-Methyl-perfluorooctane sulfonamide (N-MeFOSA) Log Kow 6.07 nc.gov
N-Ethyl-perfluorooctane sulfonamide (N-EtFOSA) Log Kow 6.71 nc.gov

Long-Range Environmental Transport Potential and Global Cycling Research

The potential for long-range environmental transport (LRET) and subsequent global cycling is a defining characteristic of many persistent organic pollutants, including this compound. Its presence in remote environments, far from direct sources of emission, is a strong indicator of its ability to be transported over vast distances. The primary mechanisms driving the LRET of this compound and its precursors are atmospheric and oceanic transport.

A significant pathway for the global distribution of this compound is through the atmospheric transport of its more volatile precursor compounds. s-risk.be These precursors, such as N-ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) and N-ethyl perfluorooctane sulfonamide (N-EtFOSA), can be released into the atmosphere and undergo long-range transport before degrading to form this compound. s-risk.be This "precursor hypothesis" is a widely accepted explanation for the presence of non-volatile PFAS like this compound in remote regions such as the Arctic. s-risk.be Modeling studies of related PFAS have shown that direct emissions can account for observed levels in global oceans, with ocean water transport being a crucial pathway for their distribution to the Arctic. henrys-law.org

Once in the atmosphere, the fate of this compound is governed by its partitioning between the gas phase and atmospheric particles. The estimated Henry's Law constant suggests a tendency for volatilization from water, which would facilitate its entry into the atmosphere. nih.gov In the atmosphere, it can be subject to deposition processes, either through wet deposition (scavenging by precipitation) or dry deposition (gravitational settling of particles to which it is adsorbed).

The global cycling of this compound is a complex process involving continuous exchange between different environmental compartments. After deposition onto land or water, it can be re-volatilized back into the atmosphere, a process known as the "grasshopper effect," allowing for further transport to colder regions where it may become trapped. Its partitioning behavior, particularly its strong sorption to soil and sediment, influences its residence time in these compartments and its availability for re-entry into the transport cycle. nih.gov

Research on the global cycling of this compound often relies on multimedia environmental fate models. These models integrate data on its physicochemical properties, emission sources, and environmental degradation rates to simulate its movement and distribution across the globe. While specific global cycling models exclusively for this compound are not detailed in the provided search results, the methodologies applied to other well-studied PFAS, such as perfluorooctanoate (PFOA), provide a framework for understanding its global fate. henrys-law.org These models have demonstrated that for some PFAS, ocean currents represent a slower but significant long-range transport pathway to remote ecosystems. henrys-law.org

The occurrence of this compound and its metabolites in the water column and sediments of urban water bodies that receive runoff suggests ongoing transformation and transport processes on a local and regional scale, which contribute to its broader environmental distribution.

Lack of Specific Research Data Precludes Article Generation on this compound

Despite a comprehensive search for scientific literature, there is a significant lack of specific research data on the environmental transformation and persistence mechanisms of the chemical compound this compound. This scarcity of dedicated studies prevents the generation of a detailed and scientifically accurate article focusing solely on this compound as requested.

Initial and subsequent targeted searches were conducted to locate information on the abiotic and biotic degradation pathways of this compound. These searches utilized various keywords, including the compound's formal name, potential synonyms such as perfluoroisooctane sulfonamide, and its chemical formula (C8H2F17NO2S). Further investigation using the identified CAS number for the compound (93894-56-5) and its triethylamine (B128534) salt (93894-57-6) also failed to yield specific studies on its environmental fate.

The search strategy was designed to find data for the requested article structure, including:

Environmental Transformation and Persistence Mechanisms of Heptadecafluoroisooctanesulphonamide

Biotic Transformation and Biodegradation Processes:Similarly, searches for microbial degradation, biotransformation potential, enzyme-mediated defluorination, and metabolite identification for this specific compound were unsuccessful. The available literature focuses on more commonly studied sulfonamide-based PFAS, such as N-ethyl perfluorooctane (B1214571) sulfonamide (EtFOSA) and its degradation to PFOS.

Due to the strict instruction to focus solely on Heptadecafluoroisooctanesulphonamide (B12651810) and not introduce information on other compounds, it is not possible to construct the requested article with the required level of detail and scientific accuracy. The creation of data tables and detailed research findings as specified is unachievable without primary research on the compound .

Therefore, this report serves to inform that the necessary scientific basis for generating the requested article on the environmental transformation and persistence of this compound is not currently available in the public domain.

Role of Microbial Consortia in Environmental Fate

The biodegradation of highly fluorinated compounds like this compound is a significant challenge for microorganisms due to the strength of the carbon-fluorine bond. nih.gov However, microbial consortia, or communities of different microorganisms, have demonstrated a greater potential for transforming these persistent compounds than individual microbial strains. nih.govnih.govplos.org This enhanced capability is often attributed to the synergistic metabolic activities within the consortium, where different species carry out sequential degradation steps or create favorable conditions for others.

Research on compounds structurally similar to this compound, such as perfluorooctane sulfonate (PFOS) and its precursors, provides valuable insights into the potential role of microbial consortia. For instance, studies on N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE), a known precursor to PFOS, have shown its transformation by activated sludge microbial communities. acs.orgnih.gov In these environments, N-EtFOSE is sequentially degraded into intermediates like N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA), N-ethylperfluorooctane sulfonamide (N-EtFOSA), and perfluorooctane sulfonamide (FOSA), before ultimately transforming into the highly persistent PFOS. acs.orgnih.gov

The composition of the microbial consortium is a critical factor in the degradation process. For example, a consortium containing the bacterium Hyphomicrobium has been shown to reduce PFOS concentrations, particularly when a co-metabolic substrate like methanol (B129727) is available. nih.govnih.gov In one study, a consortium dominated by Hyphomicrobium species (46.7%) and other unclassified microorganisms (53.0%) achieved a 56.7% reduction in PFOS concentration over 20 days. nih.govnih.gov Similarly, the bacterium Pseudomonas aeruginosa strain HJ4, isolated from wastewater treatment sludge, has been reported to biodegrade approximately 67% of PFOS within 48 hours of incubation. nih.govresearchgate.net

Anaerobic conditions can also support the microbial transformation of these compounds. A dehalogenating microbial culture, WBC-2, when added to soil contaminated with aqueous film-forming foam (AFFF), resulted in a significant decrease in PFOS mass under anaerobic conditions, particularly in the presence of chlorinated co-contaminants. bohrium.comusgs.gov This suggests that reductive defluorination may be a viable degradation pathway facilitated by specific microbial consortia. The increased abundance of sulfate-reducing bacteria, such as Desulfosporosinus and Sulfurospirillum, was observed in conjunction with PFOS removal, hinting at their potential role in initiating biodegradation through desulfonation. usgs.gov

The table below summarizes key research findings on the microbial degradation of perfluorooctane sulfonamides and related compounds by microbial consortia.

CompoundMicrobial Consortium/StrainEnvironmentKey Findings
N-Ethyl Perfluorooctane Sulfonamidoethanol (N-EtFOSE)Activated SludgeAerobic Batch AssayDegraded to N-EtFOSAA, N-EtFOSA, FOSA, and ultimately PFOS. acs.orgnih.gov
Perfluorooctane Sulfonate (PFOS)Pseudomonas aeruginosa strain HJ4Wastewater Treatment SludgeApproximately 67% biodegradation after 48 hours of incubation. nih.govresearchgate.net
Perfluorooctane Sulfonate (PFOS)Hyphomicrobium-dominated consortiumEnriched Culture56.7% reduction in PFOS concentration over 20 days with methanol as a co-metabolite. nih.govnih.gov
Perfluorooctane Sulfonate (PFOS)Dehalogenating culture WBC-2Anaerobic Soil MicrocosmSubstantial decrease in PFOS mass, suggesting bioreduction and defluorination. bohrium.comusgs.gov

Environmental Persistence Assessment and Half-Life Determination Methodologies

The environmental persistence of a chemical is often quantified by its half-life, which is the time required for its concentration to decrease by half. For highly persistent substances like this compound, determining this value is crucial for understanding its long-term environmental impact.

Several methodologies are employed to estimate the environmental and biological half-lives of PFAS. These methods can be broadly categorized into field-based measurements, laboratory studies, and predictive modeling.

Field-Based and Biomonitoring Studies: One common approach involves long-term monitoring of contaminant concentrations in a specific environment or population. For human exposure, serum concentrations of PFAS are measured in individuals over several years, particularly in occupationally exposed workers who have retired from the source of exposure. nih.gov By plotting the decrease in serum concentration over time, a first-order elimination model can be used to calculate the half-life. nih.gov A systematic review of such studies reported mean half-lives for PFOS in humans ranging from 3.4 to 5.7 years. nih.gov

Laboratory Degradation Studies: Laboratory-based experiments using microcosms or batch reactors are essential for determining degradation rates under controlled environmental conditions. These studies can simulate various environmental compartments such as soil, sediment, or water. For instance, the degradation rate of N-EtFOSE in activated sludge was determined in sealed serum bottles, yielding a first-order degradation rate constant which can be used to calculate a half-life in that specific system. acs.org Similar studies have been conducted in marine sediments to evaluate the biodegradation potential and half-life of PFOS precursors. researchgate.net

Predictive Modeling: In the absence of direct experimental data, predictive models can provide estimates of half-life based on the chemical's structure and properties. Quantitative Structure-Activity Relationship (QSAR) models and other linear models can be developed using existing half-life data for a range of PFAS. nih.gov These models use molecular descriptors such as the number of carbon atoms, the type of functional group, the number of ether oxygens, and the presence of branching as input to predict the half-life. nih.gov For example, one study found that molecular weight alone could predict 69% of the variance in the half-lives of 15 different PFAS. nih.gov

Analytical Techniques: Accurate determination of concentrations is fundamental to all half-life estimation methodologies. Advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the standard for quantifying low levels of PFAS in various environmental and biological matrices. diva-portal.org For a broader assessment of fluorinated compounds beyond specific target analytes, non-targeted methods like the Total Oxidizable Precursor (TOP) Assay and the determination of Extractable Organic Fluorine (EOF) are utilized. norden.org Additionally, in vivo 19F Nuclear Magnetic Resonance (NMR) spectroscopy has been explored as a non-invasive method to track the metabolism and determine the biological half-life of fluorinated compounds. wikipedia.org

The table below outlines the primary methodologies for determining the half-life of perfluorinated compounds.

MethodologyDescriptionKey Parameters Measured
Field-Based Biomonitoring Long-term measurement of PFAS concentrations in human serum or wildlife tissues after exposure has ceased. nih.govnih.govChange in concentration over time.
Laboratory Microcosm Studies Controlled experiments simulating specific environmental conditions (e.g., soil, water, activated sludge) to measure degradation rates. acs.orgresearchgate.netRate of disappearance of the parent compound and appearance of transformation products.
Predictive Modeling (e.g., QSAR) Computational models that estimate half-life based on the chemical's structural and physicochemical properties. nih.govMolecular descriptors (e.g., molecular weight, carbon chain length, functional group).
Advanced Analytical Chemistry Techniques like LC-MS/MS for precise quantification of PFAS concentrations in samples from field or lab studies. diva-portal.orgnorden.orgConcentration of specific PFAS analytes.

Bioaccumulation and Biotransformation Dynamics in Biological Systems

Mechanisms of Cellular Uptake and Efflux in Model Organisms

The entry of Heptadecafluoroisooctanesulphonamide (B12651810) into and out of cells is governed by a combination of active transport and passive diffusion processes. These mechanisms are influenced by both the biological systems of the organism and the physicochemical properties of the compound.

Active transport, an energy-dependent process, plays a role in the movement of some PFAS across cellular membranes. This process involves specific protein transporters that can either facilitate uptake into the cell or efflux out of it. For instance, in the intestine, active transport systems located in the apical domains of epithelial cells are responsible for the uptake of essential nutrients like sugars and amino acids. nih.gov These systems can sometimes also transport structurally similar xenobiotics.

While specific protein transporters for this compound have not been definitively identified in all organisms, studies on related PFAS compounds suggest the involvement of various transporter proteins. For example, the uptake of certain compounds can be mediated by carrier proteins that bind to the molecule and transport it across the membrane. nih.gov Conversely, efflux pumps can actively remove substances from the cell, a mechanism that can influence the net accumulation of a compound. The expression and activity of these transport proteins can vary between different cell types and organisms, leading to differences in bioaccumulation potential.

Passive diffusion is a primary mechanism by which small, nonpolar molecules cross the lipid bilayer of cell membranes, moving down their concentration gradient without the expenditure of cellular energy. nih.govkhanacademy.org For a molecule to passively diffuse, it must first dissolve in the phospholipid bilayer, traverse it, and then dissolve in the aqueous environment on the other side. nih.gov The efficiency of this process is heavily influenced by the molecule's physicochemical properties.

The cell membrane's semi-permeable nature generally restricts the passage of most solutes, which often require a transporter. nih.gov However, substances that are lipid-soluble can diffuse more readily. youtube.com While some complex molecules can penetrate cells via passive diffusion, this is often achieved through specific structural characteristics that reduce their polarity. scispace.com The movement of substances via passive diffusion continues until equilibrium is reached, with equal concentrations on both sides of the membrane. youtube.com

The bioavailability of a chemical, or the extent to which it reaches systemic circulation, is significantly influenced by its physicochemical properties. nih.gov Key parameters include:

Lipophilicity: The affinity of a compound for lipids. Higher lipophilicity can enhance passage across lipid-rich cell membranes.

Solubility: The ability to dissolve in a solvent, such as water or lipids. A drug must be soluble in the intestinal environment to be absorbed. nih.gov

Size and Molecular Weight: Smaller molecules generally diffuse more easily across membranes. khanacademy.org

Polarity: Nonpolar molecules tend to cross the hydrophobic lipid bilayer more readily than polar molecules. khanacademy.org

Flexibility: The number of rotatable bonds can influence a molecule's ability to conform and pass through membrane structures.

Intracellular Distribution and Subcellular Partitioning

Once inside a cell, this compound can be distributed among various subcellular compartments. The specific distribution pattern depends on the compound's properties and the cell's metabolic state. Studies on other persistent chemicals, like cadmium, in aquatic organisms have shown that the distribution among subcellular fractions (e.g., granules, heat-denatured proteins, mitochondria, lysosomes) can differ between tissues like the gills and the digestive gland. nih.gov For instance, in short-term exposures, cadmium was found to be largely bound to the granule fraction in the gills of the freshwater bivalve Pyganodon grandis. nih.gov

The intracellular fate of nanoparticles, which can be analogous to the behavior of some chemical compounds, is also dependent on their uptake mechanism. nih.gov For example, endocytosis can deliver substances to lysosomes for degradation, while other pathways might lead to translocation to the endoplasmic reticulum or Golgi apparatus. nih.gov Understanding the subcellular partitioning of this compound is essential for elucidating its mechanisms of toxicity, as its presence in specific organelles can disrupt their function.

Biotransformation Pathways and Metabolite Elucidation in Organisms (if applicable)

Biotransformation is the metabolic process by which organisms chemically alter foreign compounds (xenobiotics). This process, occurring primarily in the liver, generally aims to convert lipophilic substances into more polar, water-soluble metabolites that can be more easily excreted. nih.gov Biotransformation is typically divided into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov

While many perfluoroalkyl acids are considered persistent and resistant to biotransformation, some PFAS precursors can be metabolized to form these terminal acids. nih.gov The biotransformation of PFAA precursors often involves the cleavage of carbon-fluorine bonds and the degradation of non-fluorinated functional groups. researchgate.net For example, studies have shown that N-Ethylperfluorooctane-1-sulfonamide (N-EtFOSA) can be biotransformed into other compounds. nih.govexlibrisgroup.commdpi.com The degradation of SAmPAP to PFOS has been observed in aerobic soil and is presumed to proceed through intermediates such as N-EtFOSE, N-EtFOSAA, N-EtFOSA, and FOSA. mdpi.com

The enzymes involved in these transformations can include the cytochrome P450 system for Phase I reactions. nih.gov Fungal biotransformation of some PFAS has been shown to involve both intracellular and extracellular enzymes, including the cytochrome P450 system and peroxidases. digitellinc.com However, it is important to note that the biotransformation of highly fluorinated compounds like this compound is generally limited, contributing to their persistence in organisms.

Bioaccumulation and Biomagnification Potential Assessments

Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. Both are critical factors in the risk assessment of persistent organic pollutants. nih.gov

Several PFAS have demonstrated persistent and bioaccumulative tendencies in marine organisms. nih.gov The bioaccumulation potential of a substance can be assessed using metrics such as the bioconcentration factor (BCF), which measures uptake from water, and the biomagnification factor (BMF), which considers uptake from food. nih.gov Studies have shown that for some PFAS, BAFs (Bioaccumulation Factors) follow an increasing trend in the order of PFCAs < PFSAs < FTSs. nih.gov

The assessment of bioaccumulation potential is a key component of regulatory frameworks for chemicals. nih.gov For many PFAS, there is a concern that they can accumulate in organisms and magnify up the food chain, posing a risk to top predators, including humans. harvard.edu While some newer fluorinated compounds are designed to have low bioaccumulation potential, the persistence and bioaccumulative nature of legacy compounds like those related to PFOS remain a significant environmental issue. nih.gov

Bioconcentration and Bioaccumulation Factors (BCF/BAF) Determination

The Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) are key metrics used to quantify the extent to which a chemical substance accumulates in an organism from the surrounding environment and through dietary intake, respectively. A BAF value greater than 5000 is often used as a criterion for a substance to be considered very bioaccumulative. nih.govresearchgate.net

Studies have indicated that perfluoroalkyl sulfonamides (FASA), the class of compounds to which this compound belongs, exhibit significant bioaccumulation potential. Research on PFOSA has demonstrated that it is very bioaccumulative. nih.govresearchgate.net For instance, in a study of the St. Lawrence River food web, perfluorooctane (B1214571) sulfonamide was found to have a bioaccumulation factor greater than 5000, qualifying it as a very bioaccumulative substance. nih.govresearchgate.net

Field-measured BAFs for fish have been calculated for various per- and polyfluoroalkyl substances (PFAS). While specific values for this compound are not available, data for its isomer, perfluorooctane sulfonamide (C8), have been reported. nih.gov In one study, the bioaccumulation factor for linear PFOS in lake trout was estimated to be 3.4 x 10^4 L/kg. nih.gov It is important to note that BCF and BAF values can vary significantly between species and are influenced by factors such as the organism's trophic level, metabolic capacity, and the specific environmental conditions.

The table below presents a summary of bioaccumulation data for perfluorooctane sulfonamide (PFOSA), which can serve as a proxy for understanding the potential bioaccumulation of this compound.

Compound NameParameterValueSpeciesSource
Perfluorooctane sulfonamideBAF> 5000 L/kgAquatic Biota nih.govresearchgate.net
Linear Perfluorooctane sulfonate (L-PFOS)BAF3.4 x 10^4 L/kgLake Trout nih.gov
Monomethyl-substituted PFOS (MM-PFOS)BAF2.9 x 10^3 L/kgLake Trout nih.gov

Trophic Transfer Dynamics and Food Web Accumulation Modeling

Trophic transfer refers to the movement of contaminants from one trophic level to the next through consumption. The trophic magnification factor (TMF) is a measure of how much a contaminant concentration increases with each step up the food web. A TMF value greater than 1 indicates that the chemical is biomagnifying.

Studies have shown that perfluorooctane sulfonamide (PFOSA) has the potential to biomagnify in aquatic food webs. In the food web of the St. Lawrence River, PFOSA was found to have a trophic magnification factor greater than 1, indicating its potential for biomagnification. nih.govresearchgate.net Similarly, a study in Taihu Lake, China, reported that linear isomers of PFOSA showed preferential bioaccumulation in biota. acs.org Research on the Lake Ontario food web revealed that the TMF of linear PFOS (4.6 ± 1.0) was significantly greater than that of its branched isomers. nih.gov

Food web accumulation models are used to predict the concentration of contaminants in different organisms within an ecosystem. These models consider various factors, including the physicochemical properties of the substance, the structure of the food web, and the metabolic capacities of the organisms. While specific models for this compound are not available, models developed for PFOS and other PFAS can provide a framework for understanding its potential behavior. These models often highlight the importance of factors like protein binding and renal clearance in determining the bioaccumulation of these compounds.

The following table summarizes trophic magnification factors for perfluorooctane sulfonamide and related compounds.

Compound NameTrophic Magnification Factor (TMF)Food Web LocationSource
Perfluorooctane sulfonamide> 1St. Lawrence River nih.govresearchgate.net
Linear Perfluorooctane sulfonate (L-PFOS)4.6 ± 1.0Lake Ontario nih.gov
Monomethyl-substituted PFOS (MM-PFOS)1.3 ± 0.17 to 2.6 ± 0.51Lake Ontario nih.gov

Comparative Bioaccumulation Across Species and Trophic Levels

The bioaccumulation of perfluoroalkyl sulfonamides can vary significantly across different species and trophic levels. This variability is influenced by differences in diet, metabolic capabilities, and elimination rates among organisms.

In a study of the Taihu Lake food web, linear isomers of perfluorooctane sulfonamide were found to be preferentially bioaccumulated in biota, with proportions ranging from 72.2% to 95.5%. acs.org This suggests that the structure of the isomer plays a crucial role in its uptake and retention.

Generally, organisms at higher trophic levels are expected to have higher concentrations of biomagnifying substances. For example, in the St. Lawrence River, the highest mean concentrations of a range of PFAS were found in the top predator, the Smallmouth bass. nih.govresearchgate.net In contrast, lower trophic level organisms like aquatic plants had the lowest concentrations. nih.govresearchgate.net

The accumulation patterns can also differ between fish and invertebrates. Some studies have noted that certain PFAS, which may not be readily detected in fish, can be found in considerable concentrations in marine invertebrates, suggesting different metabolic pathways or exposure routes. acs.org For instance, in one study, gammarids, molluscs, and insects showed frequent detections of certain PFAS that were less common in fish, which was attributed to differences in metabolism. nih.govresearchgate.net

The table below provides a comparative overview of perfluorooctane sulfonamide accumulation in different types of organisms.

Organism TypeKey FindingsSource
FishPreferential accumulation of linear isomers of PFOSA. Top predator fish species show the highest concentrations. nih.govresearchgate.netacs.org
InvertebratesCan show different PFAS profiles compared to fish, potentially due to different metabolic pathways. nih.govresearchgate.netacs.org
Aquatic PlantsGenerally exhibit the lowest concentrations of PFAS in aquatic food webs. nih.govresearchgate.net

Advanced Analytical Methodologies and Quantification Strategies for Heptadecafluoroisooctanesulphonamide

Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Effective sample preparation is a critical first step to isolate Heptadecafluoroisooctanesulphonamide (B12651810) from intricate sample matrices such as water, soil, sediment, and biological tissues, thereby minimizing interference and enhancing analytical sensitivity.

Solid-Phase Extraction (SPE) is the predominant technique for the extraction and pre-concentration of this compound from aqueous and biological samples. The choice of sorbent material is crucial for achieving high recovery rates. Weak anion exchange (WAX) sorbents are widely employed for their ability to retain acidic PFAS like sulfonamides. The optimization process involves adjusting the pH of the sample to ensure the target analyte is in an ionic state, facilitating its retention on the WAX sorbent. Elution is typically achieved using a basic organic solvent, such as ammoniated methanol (B129727), which neutralizes the analyte and disrupts the ionic interaction with the sorbent. For instance, a common protocol involves loading the sample onto a WAX cartridge, followed by washing steps to remove interferences, and finally eluting the analyte with a small volume of basic methanol.

Liquid-Liquid Extraction (LLE) serves as an alternative, particularly for samples with high particulate content or complex organic matter. Optimization of LLE for this compound often involves the use of solvents like methyl tert-butyl ether (MTBE) or acetonitrile. The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the solvent-to-sample ratio. Ion-pair extraction, where a reagent like tetrabutylammonium (B224687) (TBA) is added to form a neutral complex with the ionized sulfonamide, can significantly improve its partitioning into the organic solvent.

Parameter Solid-Phase Extraction (SPE) Optimization Detail Liquid-Liquid Extraction (LLE) Optimization Detail
Primary Sorbent/Solvent Weak Anion Exchange (WAX) cartridges.Methyl tert-butyl ether (MTBE), Acetonitrile.
Sample pH Adjustment Adjusted to ensure analyte is ionized for retention.Adjusted to optimize partitioning, often used in ion-pair LLE.
Elution Solvent Basic organic solvents, e.g., ammoniated methanol.Dependent on the specific LLE method.
Key Advantage High pre-concentration factor, cleaner extracts.Effective for high-particulate samples.

Matrix effects, primarily signal suppression or enhancement caused by co-extracted matrix components, are a major challenge in the trace analysis of this compound. A primary strategy to combat this is the use of isotopically labeled internal standards. For this compound, a corresponding ¹³C- or ¹⁸O-labeled standard is added to the sample prior to extraction. Since the internal standard behaves almost identically to the native analyte during sample preparation and analysis, any signal suppression or enhancement it experiences can be used to correct the quantification of the target analyte.

Further mitigation can be achieved through meticulous cleanup steps following extraction. This may involve passing the extract through additional sorbents like graphitized carbon black (GCB) or Florisil to remove interfering compounds such as lipids and pigments. However, care must be taken as these sorbents can also retain some PFAS. The "dilute-and-shoot" approach, where the sample extract is simply diluted before injection into the analytical instrument, is another method to reduce the concentration of matrix components, although this may compromise the limits of detection.

Chromatographic Separation Technologies

Chromatography is essential for separating this compound from its isomers and other PFAS compounds that may be present in a sample, ensuring accurate identification and quantification.

Liquid chromatography, particularly reversed-phase LC, coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound. Separation is typically achieved on a C18 stationary phase, where the analyte is retained and separated from other compounds based on its hydrophobicity. The mobile phase usually consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. The use of ultra-high-performance liquid chromatography (UHPLC) systems allows for faster analysis times and improved resolution of isomers compared to traditional HPLC.

While less common than LC, Gas Chromatography (GC) can be used for the analysis of more volatile or semi-volatile PFAS, including some sulfonamide derivatives. For a non-volatile compound like this compound, a derivatization step is required to increase its volatility and thermal stability. This process converts the analyte into a form suitable for GC analysis. For example, the sulfonamide group can be methylated or ethylated. GC is often coupled with mass spectrometry (GC-MS), and high-resolution mass spectrometry (GC-HRMS) can provide high selectivity and sensitivity for target compounds. However, the need for derivatization adds complexity and potential for sample loss or contamination, making LC-MS/MS the more direct and widely adopted method.

Technique Stationary Phase/Column Mobile Phase/Carrier Gas Derivatization Key Advantage
LC-MS/MS C18, other reversed-phase columns.Water/Methanol or Acetonitrile gradient.Not required.High specificity and sensitivity for polar, non-volatile compounds.
GC-MS Various capillary columns (e.g., DB-5ms).Inert gas (e.g., Helium, Nitrogen).Required to increase volatility (e.g., methylation).Effective for volatile analytes and provides excellent separation efficiency.

Mass Spectrometric Detection and Characterization Approaches

Mass spectrometry provides the high sensitivity and selectivity required for the detection and confirmation of this compound at trace levels. When coupled with a chromatographic system, it allows for definitive identification.

The most common approach is tandem mass spectrometry (MS/MS) operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this technique, the mass spectrometer is set to first isolate the precursor ion, which is the deprotonated molecule [M-H]⁻ of this compound in negative ion mode. This isolated precursor ion is then fragmented in a collision cell, and specific product ions are monitored. This two-stage filtering process provides exceptional selectivity and minimizes background noise. For this compound (C₈F₁₇SO₂NH₂), the transition from the precursor ion m/z 498 to characteristic product ions such as m/z 78 ([SO₂NH₂]⁻) is often monitored for quantification and confirmation.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, offers an alternative and powerful characterization tool. HRMS provides a highly accurate mass measurement of the precursor and product ions, which can be used to determine the elemental composition and confirm the identity of the analyte with a high degree of confidence. This is particularly useful for distinguishing this compound from other compounds that may have the same nominal mass but a different exact mass.

Parameter Tandem MS (MRM) High-Resolution MS (HRMS)
Ionization Mode Electrospray Ionization (ESI), negative mode.Electrospray Ionization (ESI), negative mode.
Precursor Ion [M-H]⁻ m/z 498.m/z 498 (with high mass accuracy).
Key Product Ions m/z 78 ([SO₂NH₂]⁻).Provides high-resolution fragmentation data for structural elucidation.
Primary Use Targeted quantification, high sensitivity.Confirmatory analysis, identification of unknowns, high specificity.
Mass Accuracy Unit mass resolution.High mass accuracy (<5 ppm).

High-Resolution Mass Spectrometry (HRMS) for Unknown Identification

The universe of PFAS is vast, with many compounds yet to be identified, making non-target screening (NTS) approaches essential. nih.gov High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the comprehensive characterization and identification of unknown PFAS, including potential isomers or transformation products of this compound, for which analytical reference standards may not exist. nih.govresearchgate.net

HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govyoutube.com This precision allows for the determination of elemental formulas for unknown compounds detected in a sample. youtube.comnih.gov For a compound like this compound, HRMS can distinguish its molecular formula from other co-eluting compounds that might have the same nominal mass. youtube.com

The identification process for unknown sulfonamides using HRMS involves several key steps:

Feature Detection: Sophisticated software detects all relevant mass spectrometric signals in a complex sample.

Formula Prediction: Based on the accurate mass-to-charge ratio (m/z), a list of possible elemental compositions is generated.

Isotopic Pattern Matching: The measured isotopic pattern of the unknown compound is compared to the theoretical pattern for the predicted formulas, aiding in confirmation. youtube.com

Fragment Analysis: Tandem mass spectrometry (MS/MS) experiments are performed to fragment the molecule. The resulting fragmentation pattern provides structural information, as specific fragments are characteristic of certain chemical classes. nih.gov For a sulfonamide, characteristic fragmentation pathways can be used for identification.

Recent developments in data processing, such as the open-source algorithm FindPFΔS, systematically search for distinct fragment mass differences in MS/MS data, which is a promising approach for identifying a wide range of PFAS classes without relying on pre-defined fragment ions. acs.org This is particularly advantageous for truly non-targeted screening where the structures of interest are completely unknown. acs.org

Table 1: Key Data Utilized in HRMS for Unknown PFAS Identification

Data TypeDescriptionApplication in Identification
Accurate Mass (m/z) The mass-to-charge ratio of an ion measured with high precision (typically < 5 ppm error).Predicts the elemental formula of the unknown compound. youtube.comnih.gov
Retention Time The time it takes for a compound to pass through the chromatography column.Helps to separate isomers and differentiate between compounds.
Isotopic Pattern The relative abundance of the different isotopes of the elements within a molecule.Confirms the predicted elemental formula by matching experimental and theoretical patterns. youtube.com
MS/MS Fragmentation The pattern of fragment ions produced when a selected precursor ion is broken apart.Provides structural information to elucidate the compound's structure and identify its chemical class. nih.gov
Mass Defect The difference between the exact mass and the nominal mass of a molecule.Used as a filter to selectively identify fluorinated compounds within complex datasets. nih.gov

Quality Assurance and Quality Control (QA/QC) in Environmental Analytical Research

To ensure that data generated from the analysis of this compound is reliable, defensible, and comparable across studies, a stringent Quality Assurance and Quality Control (QA/QC) program is essential. researchgate.net QA/QC encompasses a set of systematic procedures implemented from sample collection to final data reporting to monitor and maintain the quality and validity of the analytical process. epa.govoiv.int

Key elements of a robust QA/QC program for PFAS analysis include:

Quality Assurance Project Plan (QAPP): A formal document that outlines the project's data quality objectives, analytical methods, and specific QC procedures and acceptance criteria to be followed. epa.gov

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures to ensure consistency in execution. epa.gov

Use of Blanks: Analyzing various types of blank samples is critical to monitor for potential contamination. This includes method blanks (or procedural blanks), field blanks, and instrument blanks. nih.gov

Spiked Samples: Matrix spikes and matrix spike duplicates are used to assess the method's accuracy and precision in a specific sample matrix. itrcweb.org

Laboratory Control Samples (LCS): A well-characterized control matrix (like clean water or sand) is spiked with a known concentration of analytes and analyzed with each batch of samples to monitor the performance of the entire analytical system.

Method Validation and Performance Characteristics

Before an analytical method can be used for routine analysis of this compound, it must undergo a thorough validation process. gatewayanalytical.comcrsubscription.com Method validation is the process of providing documented evidence that a specific analytical procedure is suitable for its intended purpose. oiv.intresearchgate.net This involves evaluating several key performance characteristics to demonstrate the method's reliability and robustness. gatewayanalytical.com

Table 3: Key Method Validation Performance Characteristics

Performance CharacteristicDefinitionImportance for Analysis
Accuracy The closeness of a measured value to the true or accepted value. researchgate.netEnsures the quantification of the compound is not systematically biased. Often assessed using certified reference materials or matrix spikes.
Precision The degree of agreement among independent measurements under specified conditions. researchgate.netIndicates the random error of the method. Measured as repeatability (within-run) and reproducibility (between-run).
Specificity / Selectivity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. oiv.intCrucial for distinguishing this compound from its isomers and other co-eluting PFAS.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. crsubscription.comDefines the concentration span over which the method is accurate and precise.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected above the background noise. researchgate.netmdpi.comDetermines the smallest amount of the compound the method is capable of detecting.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netmdpi.comRepresents the lowest concentration that can be reported as a reliable quantitative result.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. crsubscription.comProvides an indication of its reliability during normal usage and transfer between different instruments or labs.

Inter-laboratory Comparison Studies and Reference Material Development

To ensure consistency and comparability of data among different laboratories, inter-laboratory comparison studies, also known as proficiency tests (PTs), are crucial. nist.govresearchgate.net In these studies, a central organizer distributes identical, homogeneous samples containing unknown concentrations of target analytes (such as this compound) to multiple participating laboratories. nist.govassociation-aglae.fr Each laboratory analyzes the samples using their own standard procedures and reports the results back to the organizer.

The performance of each laboratory is then statistically evaluated against the consensus values from all participants or a known reference value. association-aglae.fr These studies serve several important functions:

They provide an objective assessment of a laboratory's analytical performance. researchgate.net

They help identify potential issues with analytical methods or procedures that may lead to biased results. nist.gov

They build confidence in the reliability of data generated by different research groups and for regulatory purposes. researchgate.net

Table 4: Examples of Inter-laboratory Study Programs for PFAS Analysis

Program OrganizerFocus AreaSample MatricesImportance
NIST Non-targeted and targeted PFAS analysis. nist.govEnvironmental extracts, human serum, milk.Provides a platform for comparing advanced HRMS methods and helps in the development of new reference materials. nist.gov
Bipea Proficiency testing for contaminants in water. bipea.orgFresh water, wastewater.Offers accredited proficiency tests for perfluorinated compounds, supporting regulatory monitoring under frameworks like the Water Framework Directive. bipea.org
Fapas Food safety and quality. fapas.comDried egg, infant formula, fish.Helps ensure accurate measurement of PFAS in various food items to protect consumer health. fapas.com
Ineris Atmospheric emissions. ineris.frFilters, resins, absorption solutions.Organizes comparisons for semi-volatile PFAS in air emissions, addressing an important environmental release pathway. ineris.fr

Mechanistic Research on Biological Interactions Excluding Adverse Effects

Molecular Binding Affinity Studies with Biological Macromolecules

The interaction of PFAS with biological macromolecules is a key determinant of their distribution and fate in biological systems. These interactions are primarily non-covalent and are influenced by the physicochemical properties of both the PFAS molecule and the biological partner.

Research on various PFAS compounds has consistently shown a high affinity for binding to proteins, particularly serum albumin and fatty acid-binding proteins (FABPs). nih.govnih.gov This binding is a critical factor in their pharmacokinetics. nih.gov

Serum Albumin: Human serum albumin (HSA) is the most abundant protein in blood plasma and serves as a carrier for numerous endogenous and exogenous substances, including fatty acids and various drugs. nih.gov Structurally similar PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA), are known to bind to HSA with high affinity. nih.gov This binding is primarily driven by hydrophobic interactions between the fluorinated carbon tail of the PFAS and the hydrophobic pockets within the albumin protein, as well as electrostatic interactions with the polar sulfonate or carboxylate headgroup. nih.gov

Fatty Acid-Binding Proteins (FABPs): FABPs are a family of intracellular proteins that facilitate the transport of fatty acids and other lipophilic substances across the cytoplasm. nih.govnih.gov Given the structural resemblance of PFAS to fatty acids, particularly their amphipathic nature, FABPs are another important class of proteins that interact with these compounds. nih.gov Studies have demonstrated that various perfluoroalkyl acids (PFAAs) bind to human liver fatty acid-binding protein (hL-FABP). nih.gov The binding affinity generally increases with the carbon chain length of the PFAA. nih.gov The interaction is primarily mediated by electrostatic attractions and hydrogen bonding. nih.gov It is plausible that heptadecafluoroisooctanesulphonamide (B12651810) would also interact with FABPs, which could play a role in its intracellular disposition.

Below is a table summarizing the binding affinities of some representative PFAS to hL-FABP, which can serve as a proxy for understanding the potential interactions of this compound.

CompoundBinding Affinity (to hL-FABP)Molar Ratio
Perfluorooctanoic acid (PFOA)Moderate1:1
Perfluorononanoic acid (PFNA)Moderate1:1
Perfluorohexane (B1679568) sulfonate (PFHxS)Weak-
Perfluorohexanoic acid (PFHxA)No binding-

Data sourced from studies on perfluoroalkyl acids and their interaction with human liver fatty acid-binding protein. nih.gov

The ability of a compound to interact with and partition into biological membranes is fundamental to its absorption, distribution, and cellular uptake. The amphiphilic nature of PFAS, including this compound, suggests a propensity for such interactions.

The partitioning of a chemical between different phases, such as octanol (B41247) and water (log Kow), is often used to predict its potential for bioaccumulation and membrane interaction. For PFAS, the partitioning behavior can be complex. While direct experimental data for the partitioning of this compound is scarce, studies on other PFAS provide valuable insights. For instance, the logarithmic albumin/water partition coefficients for a range of PFAAs have been determined to be between 2.8 and 4.8, with sulfonates generally showing stronger sorption than their carboxylate counterparts. nih.gov

The interaction of PFAS with lipid membranes can alter the physicochemical properties of the membrane, such as its fluidity and permeability. Some phytochemicals with amphiphilic structures have been shown to interact with membranes and modify their properties, and it is conceivable that PFAS could have similar effects. The fluorinated tail of the molecule would likely partition into the hydrophobic core of the lipid bilayer, while the polar sulphonamide headgroup would remain oriented towards the aqueous environment.

Cellular Permeability and Intracellular Transport Mechanisms

Currently, there is a lack of specific research on the cellular permeability and intracellular transport mechanisms of this compound. However, based on the behavior of other PFAS, it is likely that its transport across cell membranes is influenced by its binding to proteins like albumin and FABPs. The "free drug theory" posits that only the unbound fraction of a compound is available to cross membranes and exert biological activity. Given the expected high protein binding of this compound, its free concentration available for passive diffusion across cell membranes may be low.

Intracellular transport of similar compounds can be facilitated by FABPs, which can shuttle them from the cell membrane to various intracellular compartments. nih.gov Further research is needed to elucidate the specific transporters and mechanisms that may be involved in the cellular uptake and trafficking of this compound.

Enzymatic Interaction and Metabolic Pathway Research (if applicable to compound fate)

The carbon-fluorine bond is exceptionally strong, making perfluorinated compounds like this compound highly resistant to metabolic degradation. Research on the metabolic fate of many PFAS has shown them to be biotransformation-resistant. While some polyfluorinated substances can be metabolized to form perfluorinated acids, the complete degradation of the perfluorinated chain is not typically observed.

Specific studies on the enzymatic interaction and metabolic pathways of this compound are not available in the reviewed literature. It is generally accepted that compounds with such a high degree of fluorination are metabolically inert. Therefore, their biological fate is more likely governed by distribution and elimination processes rather than metabolic transformation.

Receptor Interaction and Ligand Binding Research (at a fundamental, non-toxicological level)

At a fundamental level, the interaction of any small molecule with cellular receptors is a key aspect of its biological activity. For PFAS, some studies have investigated their potential to interact with various nuclear receptors. For example, some PFAAs have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism. nih.gov This interaction is often facilitated by FABPs, which can deliver the ligand to the receptor. nih.gov

Computational Chemistry and Predictive Modeling for Heptadecafluoroisooctanesulphonamide

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the structural or physicochemical properties of a molecule with its biological activity or environmental properties. nih.gov For persistent organic pollutants, these models are crucial for estimating key parameters required for environmental fate and risk evaluation. nih.gov The models are built upon the principle that the structure of a chemical, as defined by various molecular descriptors, dictates its behavior.

Common molecular descriptors used in QSAR/QSPR models for per- and polyfluoroalkyl substances (PFAS) include:

Molecular weight

Octanol-water partition coefficient (Kow)

Water solubility

Vapor pressure

Molecular connectivity indices (MCIs) nih.gov

Table 1: Illustrative QSAR/QSPR Input Descriptors for Heptadecafluoroisooctanesulphonamide (B12651810) This table provides examples of the types of molecular descriptors that would be used as inputs for predictive models. The values are for illustrative purposes.

DescriptorDescriptionRelevance to Environmental Fate
Log Kow The logarithm of the octanol-water partition coefficient, indicating hydrophobicity.Predicts partitioning between water and organic matter (e.g., sediment, lipids).
Water Solubility The maximum amount of the substance that can dissolve in water.Influences mobility in aquatic systems and bioavailability.
Vapor Pressure The pressure exerted by the vapor of the substance in thermodynamic equilibrium.Determines the tendency to volatilize into the atmosphere.
Molecular Volume The volume occupied by the molecule.Affects diffusion rates and membrane permeation.
Polarizability The ability of the electron cloud to be distorted by an electric field.Influences intermolecular interactions, including sorption.

Predictive Models for Bioaccumulation Potential

Predictive models are essential for assessing the bioaccumulation potential of chemicals, a key factor in their environmental risk profile. umn.eduresearchgate.net For substances like this compound, which belong to the PFAS class, models that go beyond simple hydrophobicity (Log Kow) are often necessary. researchgate.net

Mechanistic bioaccumulation models often predict the bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. These models incorporate kinetic processes such as absorption, distribution, metabolism, and elimination (ADME). umn.eduresearchgate.net For many PFAS, metabolism is limited, making distribution and elimination the critical factors determining bioaccumulation.

Fugacity-based models can also estimate bioaccumulation potential, particularly in sediment-dwelling organisms. nih.gov These models predict the partitioning of a chemical between different environmental compartments (water, sediment, biota) based on its chemical potential or "escaping tendency." nih.gov The inclusion of extrapolated in vitro biotransformation data can improve the accuracy of BCF predictions, although models may still overestimate BCFs for certain chemicals. nih.gov

This compound is characterized by its perfluorinated carbon chain, which is exceptionally resistant to degradation. Modeling its persistence involves predicting its susceptibility to various degradation pathways:

Biodegradation: QSAR models can be used to predict the probability of microbial degradation by comparing the substance's structural features to those of known biodegradable and non-biodegradable compounds. For this compound, the strong carbon-fluorine bonds would lead to predictions of extreme recalcitrance to biodegradation.

Photolysis: Models estimate the potential for a chemical to be broken down by sunlight. This involves assessing the molecule's light absorption spectrum and quantum yield (the efficiency of the absorbed light in causing a chemical reaction).

Hydrolysis: The sulphonamide functional group in this compound could theoretically be subject to hydrolysis. QSAR models can predict hydrolysis rates based on the reactivity of this functional group under various environmental pH conditions.

Table 2: Example of Predicted Environmental Fate Parameters from QSPR Models This table illustrates the types of output data generated by QSPR models for a substance like this compound.

ParameterPredicted Value RangeMethodSignificance
Bioconcentration Factor (BCF) HighMechanistic ADME ModelsHigh potential to accumulate in aquatic organisms.
Atmospheric Half-life > 100 daysPhotolysis ModelsPersistent in the atmosphere, allowing for long-range transport.
Aqueous Half-life (Hydrolysis) Very LongHydrolysis QSARsStable in aquatic environments.
Soil Sorption Coefficient (Koc) HighKow-based RegressionsTends to bind strongly to organic carbon in soil and sediment, reducing mobility but increasing persistence.

Molecular Dynamics (MD) Simulations to Elucidate Interactions

Molecular dynamics (MD) simulations are a powerful computational method for understanding the physical movement of atoms and molecules over time. nih.govnih.gov By calculating the intermolecular forces, MD simulations can predict how a molecule like this compound interacts with complex biological systems at an atomic level. nih.gov These simulations provide insights that complement experimental observations and can decode the dynamics of intermolecular interactions. nih.gov

MD simulations are used to model the binding of PFAS to proteins and their passage across cell membranes. nih.govnih.gov For this compound, simulations would typically show the hydrophobic perfluorinated tail interacting with the lipid core of cell membranes or the hydrophobic pockets of transport proteins like serum albumin. nih.gov The polar sulphonamide head group would likely form hydrogen bonds with amino acid residues on the protein surface or with the phosphate (B84403) groups of membrane lipids. nih.gov All-atom molecular dynamics (AAMD) is a technique that enables the detailed study of these protein-lipid interactions. nih.gov

These simulations can help predict:

Binding Affinity: The strength of the interaction between this compound and specific proteins, which influences its transport and distribution in the body.

Permeation Pathways: How the molecule crosses biological membranes, a key step in its absorption and tissue distribution.

Conformational Changes: Whether the binding of the molecule induces changes in the structure of the protein or membrane, which can affect biological function.

Like other surfactants, this compound has an amphiphilic structure with a hydrophobic tail and a hydrophilic head. MD simulations can model how these molecules behave in water. mdpi.com At low concentrations, they may exist as individual molecules, but above a certain point, known as the critical aggregation concentration (CAC), they can self-assemble into larger structures like micelles or bilayers. mdpi.comnih.gov

Simulations can investigate how factors like pH and the presence of salts influence this aggregation. nih.gov This behavior is environmentally significant as aggregation can affect the compound's solubility, transport, and bioavailability. For instance, micelle formation can effectively increase the amount of the substance that can be carried in water, altering its environmental partitioning. mdpi.com

Environmental Fate and Transport Modeling

Environmental fate and transport models are complex computational systems that simulate the movement and transformation of chemicals through a multi-compartment environment (air, water, soil, and biota). epa.gov For globally distributed pollutants like PFAS, these models are essential for understanding sources, pathways, and final sinks. ramboll.com

These models integrate the physicochemical properties of this compound (often estimated by QSPR) with environmental data like weather patterns, water flow, and soil types. epa.govny.gov Key processes modeled include:

Long-Range Atmospheric Transport: Models like GEOS-Chem can simulate the atmospheric degradation of precursor compounds and the transport of stable end-products like this compound over thousands of kilometers. ramboll.comrsc.org

Partitioning: The models calculate how the substance divides between different media. Because of its surfactant nature, this compound is known to accumulate at air-water interfaces, a behavior that can be explicitly modeled and affects processes like transport in the vadose (unsaturated) zone of soil. ny.gov

Multimedia Transfer: The models simulate the transfer from air to soil and water via wet and dry deposition, and subsequent uptake into the food chain. epa.govramboll.com

Groundwater Transport: Specific models can simulate the movement of PFAS plumes in groundwater, which is critical for assessing contamination at industrial sites or locations where aqueous film-forming foams (AFFF) were used. nih.gov The presence of precursors that can transform into persistent PFAAs can extend the duration and concentration of these plumes. nih.gov

Multimedia Environmental Fate Models

Multimedia environmental fate models are mathematical frameworks used to simulate the distribution and transformation of chemicals in the environment. These models divide the environment into interconnected compartments—typically air, water, soil, and sediment—to predict where a chemical is likely to partition and persist. researchgate.netnih.gov The core of these models consists of mass balance equations that account for emissions, transport between compartments (advection and diffusion), and transformation processes (e.g., degradation). researchgate.net

Models such as SimpleBox, which is used within the European REACH regulatory framework, provide a "unit-world" approach to estimate Predicted Environmental Concentrations (PECs) at a screening level. nih.gov For a substance like this compound, key chemical properties govern its modeled behavior. These inputs, often estimated when experimental data are unavailable, include vapor pressure, aqueous solubility, and partition coefficients like the octanol-air (Koa) and octanol-water (Kow) coefficients. epa.gov

Research on related perfluoroalkane sulfonamides (FASAs) highlights their potential for long-range atmospheric transport. acs.org Modeling studies for analogous compounds estimate atmospheric lifetimes of 20 to 50 days, suggesting that reaction with hydroxyl (OH) radicals is the dominant removal pathway from the gas phase, with wet and dry deposition being less significant. acs.org More specialized models, like the BioWin platform, have been used to simulate the fate and transformation of PFOS precursors, including sulfonamides, within specific environments like wastewater treatment plants (WWTPs). mtu.edu These models show that operational decisions, such as solids retention time and aeration, can significantly influence the concentration of resulting PFAS in biosolids. mtu.edu

Table 1: Key Parameters in Multimedia Environmental Fate Models
ParameterDescriptionRelevance to this compound
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.Determines the tendency of the compound to partition into the atmosphere. epa.gov
Aqueous Solubility The maximum amount of a chemical that can dissolve in a given amount of water at a specific temperature.Influences the concentration that can be reached in water bodies and affects transport in the hydrosphere. epa.gov
Henry's Law Constant The ratio of a chemical's concentration in air to its concentration in water at equilibrium.Governs the partitioning between air and water compartments. epa.gov
Partition Coefficients (Kow, Koc) Describe the ratio of a chemical's concentration in a two-phase system (octanol-water, organic carbon-water).Used to predict accumulation in soil, sediment, and biota. epa.gov
Degradation Half-Life The time required for the concentration of the compound to be reduced by half in a specific medium (air, water, soil).Determines the persistence of the compound in each environmental compartment. acs.org

Food Web Bioaccumulation Models

Food web bioaccumulation models are designed to predict the concentration of chemicals in a series of interconnected organisms that form a food web. sfu.ca For PFAS, these models are particularly critical because their bioaccumulation mechanisms differ significantly from those of traditional persistent organic pollutants (POPs). While POPs primarily partition into lipids, many PFAS, including sulfonamides and their ultimate degradation product PFOS, bind to proteins in blood and tissues. nih.govnih.gov

Novel mechanistic models have been developed specifically for PFAS to account for these unique interactions. nih.govnih.gov These models use a mass-balance approach, calculating the steady-state concentration in an organism based on the rates of chemical uptake and elimination. nih.gov Key uptake pathways include respiratory intake from water (for aquatic organisms) and dietary intake. Elimination pathways involve respiratory loss, egestion, and critically for PFAS, renal clearance. nih.govnih.gov

Model performance evaluations show that parameters such as albumin-water and structural protein-water distribution coefficients, along with renal clearance rates, are among the most important variables for accurately predicting PFAS concentrations in biota. nih.govnih.gov These models indicate that food web-specific magnification of PFAS occurs, with the highest degree of biomagnification often predicted in food webs that include air-breathing wildlife. nih.govnih.gov The purpose of these models is to provide a mechanistic framework for understanding PFAS bioaccumulation and to serve as a tool for predicting concentrations in various organisms, which is vital for ecological risk assessment. nih.gov

Table 2: Critical Parameters in PFAS Food Web Bioaccumulation Models
ParameterDescriptionSignificance for this compound
Dietary Uptake Rate (kD) The rate at which the chemical is absorbed from ingested food.A primary pathway for bioaccumulation in higher trophic level organisms. sfu.ca
Respiratory Uptake Rate (k1) The rate of chemical uptake from the surrounding medium (e.g., water) across respiratory surfaces like gills.A significant uptake route for aquatic organisms. nih.gov
Renal Clearance Rate The rate at which the chemical is eliminated from the body via urine.A crucial elimination pathway for many PFAS, strongly influencing their bioaccumulation potential. nih.gov
Protein-Water Partition Coefficients The ratio of the chemical's concentration bound to proteins (e.g., albumin) versus freely dissolved in water.Essential for modeling the internal distribution of PFAS, which bind to proteins rather than lipids. nih.govnih.gov
Growth Dilution The reduction in chemical concentration in an organism due to an increase in its biomass over time.An important factor that can reduce the overall concentration of the contaminant in growing organisms. sfu.ca

Cheminformatics and Data Science Approaches in Fluorinated Compound Research

Cheminformatics and data science provide powerful approaches to navigate the complex landscape of fluorinated compounds. These computational techniques are used to estimate physicochemical properties, predict biological activity, and model environmental behavior, often based on the molecule's structure. This is particularly valuable for the thousands of existing PFAS, for which experimental data are often scarce.

For perfluoroalkane sulfonamides (FASAs), computational models are frequently used to estimate key parameters needed for environmental modeling. acs.org For instance, acid dissociation constants (pKa) for many FASAs, which influence their environmental speciation and sorption behavior, have been estimated using tools like SPARC, Chemicalize, and ACD/Laboratories. acs.org Computational estimates indicate that N-alkylation of the parent sulfonamide tends to increase the pKa. acs.org

Kinetic modeling is another critical area where cheminformatics is applied. Studies on the transformation of N-ethyl perfluorooctane (B1214571) sulfonamidoethanol (N-EtFOSE), a precursor to PFOS, have used kinetic models to determine reaction rate constants with hydroxyl radicals. nih.gov These models help predict the formation of various intermediate products, such as N-ethyl perfluorooctane sulfonamide (N-EtFOSA) and perfluorooctane sulfonamide (FOSA), and ultimately stable end-products like perfluorooctanoic acid (PFOA). nih.gov Such models predict that in sunlit surface waters, the transformation of these precursor compounds occurs on a timescale of days to weeks. nih.gov

Table 3: Computationally Modeled Reaction Rate Constants for N-EtFOSE and Related Intermediates
CompoundBimolecular Rate Constant with •OH (M⁻¹ s⁻¹)Experimental ConditionsReference
N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE)(1.05 ± 0.12) × 10⁹pH = 6, 25 ± 2 °C nih.gov
N-ethyl perfluorooctane sulfonamidoacetate (N-EtFOSAA)(0.68 ± 0.05) × 10⁹pH = 6, 25 ± 2 °C nih.gov
N-ethyl perfluorooctane sulfonamide (N-EtFOSA)(0.68 ± 0.05) × 10⁹pH = 6, 25 ± 2 °C nih.gov
Perfluorooctane sulfonamidoacetate (FOSAA)(0.53 ± 0.05) × 10⁹pH = 6, 25 ± 2 °C nih.gov

Research Gaps and Future Directions in Heptadecafluoroisooctanesulphonamide Research

Elucidation of Novel Biotransformation Pathways

Current understanding of the biotransformation of N-substituted perfluorooctanesulfonamides indicates that they can be degraded to the highly persistent and bioaccumulative perfluorooctane (B1214571) sulfonate (PFOS). Studies have shown that the biotransformation of N-EtPFOSA can proceed through N-dealkylation to form perfluorooctane sulfonamide (FOSA), which is then further transformed into PFOS. nih.govnih.gov This pathway has been observed in various species, including rainbow trout, rats, and in activated sludge. nih.govacs.orginnovasol.orgacs.org

However, significant research gaps persist. The complete range of metabolites and the specific enzymatic processes driving these transformations are not fully characterized. For instance, while some studies propose direct conversion of N-EtPFOSA to PFOS, others suggest a stepwise process involving FOSA as an intermediate. nih.gov Furthermore, research has indicated that biotransformation pathways can differ between species and environmental compartments. For example, studies on plants have detected shorter-chain perfluoroalkane sulfonates (PFSAs) like perfluorohexane (B1679568) sulfonate (PFHxS) and perfluorobutane sulfonate (PFBS) as metabolites of N-EtFOSA, a pathway not observed in microorganisms or animals. nih.gov

Future research should focus on:

Identifying Novel Metabolites: Comprehensive metabolite profiling using high-resolution mass spectrometry to identify all potential biotransformation products of Heptadecafluoroisooctanesulphonamide (B12651810) in various environmental matrices and organisms.

Characterizing Enzymatic Processes: In-vitro studies to pinpoint the specific enzymes (e.g., cytochrome P450 monooxygenases) responsible for the degradation of this compound and its intermediates.

Investigating Anaerobic Pathways: While aerobic biotransformation has been the primary focus, the fate of this compound under anaerobic conditions, prevalent in sediments and certain wastewater treatment stages, remains largely unknown and requires thorough investigation. nih.gov

Understanding Photodegradation: Further investigation into the photodegradation of this compound in aqueous environments, including the role of naturally occurring photosensitizers, is needed to assess its atmospheric fate and persistence in sunlit surface waters. nih.govtoxicdocs.orgnih.gov

Table 1: Known and Potential Biotransformation Products of N-Ethyl Perfluorooctane Sulfonamide (N-EtPFOSA)

PrecursorIntermediate MetabolitesTerminal ProductsEnvironment/Organism
N-Ethyl Perfluorooctane Sulfonamidoethanol (N-EtFOSE)N-Ethyl Perfluorooctane Sulfonamido Acetic Acid (N-EtFOSAA), N-Ethyl Perfluorooctane Sulfonamide (N-EtFOSA), Perfluorooctane Sulfonamide (FOSA), Perfluorooctane Sulfinate (PFOSI)Perfluorooctane Sulfonate (PFOS)Activated Sludge
N-Ethyl Perfluorooctane Sulfonamide (N-EtPFOSA)Perfluorooctane Sulfonamide (PFOSA)Perfluorooctane Sulfonate (PFOS)Rainbow Trout Liver Microsomes
N-Ethyl Perfluorooctane Sulfonamide (N-EtFOSA)Perfluorooctane Sulfonamide Acetate (B1210297) (FOSAA), Perfluorooctane Sulfonamide (PFOSA)Perfluorooctane Sulfonate (PFOS), Perfluorohexane Sulfonate (PFHxS), Perfluorobutane Sulfonate (PFBS)Plants (Wheat, Soybean, Pumpkin)

Advanced Spectroscopic Techniques for In Situ Environmental Monitoring

The detection and quantification of this compound and its transformation products in complex environmental matrices present a significant analytical challenge. Current methods often rely on laboratory-based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). spectroscopyonline.comchromatographyonline.com While highly sensitive, these methods are not suitable for real-time, in situ monitoring.

The development of advanced spectroscopic techniques for on-site environmental monitoring is a critical research direction. rsc.org Future efforts should explore:

Portable Mass Spectrometry: Miniaturized mass spectrometers could enable rapid, on-site detection of this compound in water and soil samples, facilitating faster response to contamination events.

Fiber-Optic Sensors: The development of fiber-optic sensors functionalized with selective recognition elements could provide a basis for continuous, in situ monitoring in aquatic environments.

Raman Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) and other advanced Raman techniques could potentially offer the sensitivity and specificity required for direct detection of this compound on environmental surfaces.

These technologies would revolutionize the monitoring of this compound, enabling a more dynamic understanding of its transport and fate in the environment. spectroscopyonline.com

Development of Predictive Models for Complex Environmental Scenarios

Predictive models are essential tools for assessing the long-term environmental fate and transport of contaminants like this compound. yorksj.ac.uk Existing multimedia fate models have been applied to PFOS and its precursors, providing insights into their global distribution. nih.govnomresearch.cniaea.org These models often incorporate parameters such as partitioning coefficients, degradation rates, and environmental transport processes.

However, there are still significant uncertainties in the input parameters for this compound and its derivatives. researchgate.net Future research should aim to:

Refine Physicochemical Properties: Accurately determine key physicochemical properties such as water solubility, vapor pressure, and octanol-water partitioning coefficients for this compound and its major metabolites.

Incorporate Isomer-Specific Behavior: Models should account for the differential behavior of linear and branched isomers, as studies have shown variations in their sorption and biotransformation. frontiersin.org

Develop Dynamic Models: Create more sophisticated models that can simulate the complex interplay of transport, transformation, and partitioning in various environmental compartments under changing conditions.

Validate Models with Field Data: Rigorously validate predictive models against comprehensive field data from diverse geographical locations to improve their accuracy and reliability.

Table 2: Key Parameters for Predictive Environmental Fate Modeling of this compound

ParameterDescriptionImportance for Modeling
Partition Coefficients (Kow, Koc) Describe the distribution of the compound between different environmental phases (e.g., water, organic carbon).Determines the compound's tendency to sorb to soil and sediment.
Biotransformation Rates The speed at which the compound is broken down by microorganisms.Influences the persistence of the parent compound and the formation of metabolites.
Photodegradation Rates The rate of breakdown due to sunlight.Important for assessing the fate of the compound in the atmosphere and surface waters.
Volatility (Henry's Law Constant) The tendency of the compound to move from water to air.Determines the potential for long-range atmospheric transport.

Mechanistic Understanding of Molecular Interactions at the Nanoscale

The environmental behavior of this compound is governed by its interactions with environmental surfaces at the molecular and nanoscale. nsf.govnsf.gov The sorption of perfluorinated compounds to soil, sediment, and organic matter is a key process that controls their mobility and bioavailability. slu.se Studies have shown that both electrostatic and hydrophobic interactions play a crucial role in the sorption of perfluorooctane sulfonamides. frontiersin.orgmdpi.comnih.gov

To advance our understanding, future research should focus on:

Surface-Specific Interactions: Investigating the binding mechanisms of this compound to specific mineral surfaces (e.g., clays, iron oxides) and components of natural organic matter using advanced analytical techniques like atomic force microscopy (AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D). researchgate.netresearchgate.net

Influence of Environmental Factors: Elucidating how environmental variables such as pH, ionic strength, and the presence of co-contaminants affect the sorption and desorption of this compound at the nanoscale. nih.gov

Molecular Modeling: Employing molecular dynamics simulations to visualize and quantify the interactions between this compound and environmental surfaces, providing insights that are difficult to obtain through experimental methods alone.

A deeper, mechanistic understanding of these nanoscale interactions will improve our ability to predict the transport and fate of this compound in the subsurface and develop effective remediation strategies.

Comparative Studies with Emerging Fluorinated Alternatives for Environmental Behavior

As regulations on legacy per- and polyfluoroalkyl substances (PFAS) become more stringent, a new generation of fluorinated alternatives is being introduced. usgs.gov However, there is a critical need to understand the environmental behavior of these emerging compounds in comparison to the substances they are replacing. nih.gov

Future research should include:

Direct Comparative Studies: Conducting parallel laboratory and field studies to directly compare the environmental fate and transport of this compound with that of key emerging alternatives such as GenX and F-53B.

Biotransformation Potential of Alternatives: Assessing the biotransformation pathways and potential for the formation of persistent terminal products from these newer fluorinated compounds.

Mobility and Bioaccumulation Comparisons: Evaluating the relative mobility in soil and water, as well as the bioaccumulation potential in various organisms, of this compound versus its alternatives.

Such comparative studies are essential for making informed decisions about the environmental safety of these new chemicals and avoiding the replacement of one persistent pollutant with another.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Heptadecafluoroisooctanesulphonamide in laboratory settings?

  • Methodological Answer :

  • Prioritize acute toxicity mitigation: Use fume hoods, closed systems, and personal protective equipment (PPE) compliant with OSHA HCS standards. Glove selection must account for penetration time and diffusion rates, as manufacturers’ break-through time data are critical .
  • Implement emergency protocols for spills or exposure, including immediate decontamination and access to emergency contacts listed in SDS documentation (e.g., Cayman Chemical Co.’s emergency numbers) .
  • Table 1 : Key Hazard Data from SDS
PropertyValue (CAS 754-91-6)Source
Acute Toxicity (Oral)H301 (Category 3)
Recommended PPENitrile/neoprene gloves, lab coat, goggles

Q. How can researchers distinguish this compound from structurally similar perfluorinated compounds (PFCs)?

  • Methodological Answer :

  • Use high-resolution mass spectrometry (HRMS) coupled with chromatographic separation (e.g., HPLC with hexanesulfonic acid-based mobile phases) to resolve isomers .
  • Reference CAS/EINECS identifiers (e.g., CAS 754-91-6 vs. 93894-56-5 for derivatives) and cross-validate against spectral libraries .
  • Table 2 : Key Identifiers for Common PFCs
CompoundCAS NumberEINECS
This compound754-91-6212-046-0
N-Methyl derivative93894-71-4Not listed

Advanced Research Questions

Q. What experimental designs are optimal for assessing the bioaccumulation potential of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Deploy controlled mesocosm studies with isotopic labeling (e.g., ¹⁸F tracers) to track uptake in biota while controlling for coexisting PFCs like PFOS/PFOA .
  • Use longitudinal sampling to measure bioconcentration factors (BCFs) and account for metabolic degradation pathways. Validate results via LC-MS/MS with collision-induced dissociation (CID) to confirm metabolite structures .
  • Address confounding variables (e.g., pH, temperature) through multivariate regression models .

Q. How can researchers resolve contradictions between in vitro cytotoxicity data and in vivo toxicological profiles for this compound?

  • Methodological Answer :

  • Conduct interspecies comparative studies: Compare human cell line assays (e.g., HepG2) with rodent models, adjusting for differences in metabolic enzyme expression (e.g., cytochrome P450 isoforms) .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response disparities. Include parameters like protein binding affinity and half-life derived from plasma stability assays .
  • Re-evaluate in vitro conditions (e.g., serum-free media vs. in vivo lipid-rich environments) that may alter compound bioavailability .

Q. What strategies ensure ethical compliance when studying this compound’s long-term environmental impacts?

  • Methodological Answer :

  • Submit protocols to institutional review boards (IRBs) for ecological risk assessments, emphasizing data anonymization and compliance with GDPR/EU F-Gas regulations .
  • Conduct data protection impact assessments (DPIAs) to mitigate risks of unintended data sharing, especially when collaborating across jurisdictions .
  • Document training in hazard communication (HazCom) and ethical data handling per OSHA and REACH frameworks .

Key Considerations for Research Design

  • Literature Review : Systematically compile data using platforms like Pharos Project, prioritizing peer-reviewed studies over non-validated sources (e.g., commercial SDS) .
  • Hypothesis Formulation : Align questions with the FLOAT method—ensure scope is neither too broad (e.g., "toxic effects") nor too narrow (e.g., "single-cell apoptosis") .
  • Data Validation : Cross-check chromatographic peaks with certified reference materials (CRMs) and report detection limits (LODs/LOQs) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.